molecular formula C14H11BrN2O B14805574 3-{[(E)-(4-bromophenyl)methylidene]amino}benzamide

3-{[(E)-(4-bromophenyl)methylidene]amino}benzamide

Cat. No.: B14805574
M. Wt: 303.15 g/mol
InChI Key: KYQMHUGHXTZYDR-UHFFFAOYSA-N
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Description

3-[(4-bromobenzylidene)amino]benzamide is an organic compound with the molecular formula C14H11BrN2O. It is characterized by the presence of a bromobenzylidene group attached to an amino group, which is further connected to a benzamide moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromobenzylidene)amino]benzamide typically involves the condensation reaction between 4-bromobenzaldehyde and 3-aminobenzamide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, which is the desired product.

Industrial Production Methods

While specific industrial production methods for 3-[(4-bromobenzylidene)amino]benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromobenzylidene)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: 3-aminobenzamide and 4-bromobenzaldehyde.

    Substitution: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

3-[(4-bromobenzylidene)amino]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(4-bromobenzylidene)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The Schiff base structure allows it to form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-chlorobenzylidene)amino]benzamide
  • 3-[(4-methylbenzylidene)amino]benzamide
  • 3-[(4-nitrobenzylidene)amino]benzamide

Uniqueness

3-[(4-bromobenzylidene)amino]benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain targets compared to its analogs with different substituents.

Properties

Molecular Formula

C14H11BrN2O

Molecular Weight

303.15 g/mol

IUPAC Name

3-[(4-bromophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H11BrN2O/c15-12-6-4-10(5-7-12)9-17-13-3-1-2-11(8-13)14(16)18/h1-9H,(H2,16,18)

InChI Key

KYQMHUGHXTZYDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)Br)C(=O)N

Origin of Product

United States

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